molecular formula C21H20FN7O4 B14929881 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B14929881
M. Wt: 453.4 g/mol
InChI Key: OVLVYGXCJUJYFW-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features multiple functional groups, including pyrazole, nitro, and isoxazole moieties

Preparation Methods

The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves several steps, typically starting with the preparation of the individual pyrazole and isoxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. .

Scientific Research Applications

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20FN7O4

Molecular Weight

453.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H20FN7O4/c1-12-20(29(31)32)13(2)28(25-12)11-17-14(3)33-26-19(17)21(30)24-16-8-23-27(10-16)9-15-6-4-5-7-18(15)22/h4-8,10H,9,11H2,1-3H3,(H,24,30)

InChI Key

OVLVYGXCJUJYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CN(N=C3)CC4=CC=CC=C4F)C)C)[N+](=O)[O-]

Origin of Product

United States

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